An In-depth Technical Guide to the Chemical Properties and Structure of 3-Methylbenzoate and Its Derivatives
An In-depth Technical Guide to the Chemical Properties and Structure of 3-Methylbenzoate and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methylbenzoate, also known as m-toluate, and its parent compound, 3-methylbenzoic acid (m-toluic acid), are valuable compounds in organic synthesis and serve as precursors in the manufacturing of various chemicals, including pharmaceuticals and fragrances.[1] This technical guide provides a comprehensive overview of the chemical properties, structure, and relevant experimental protocols for 3-methylbenzoate, 3-methylbenzoic acid, and its common salt and ester derivatives. This document is intended to be a resource for researchers, scientists, and professionals in drug development.
Chemical Structure and Identification
The core structure of these compounds is a benzene ring substituted with a methyl group and a carboxyl group (or its derivative) at the meta-position (1,3-substitution).
Table 1: Structural Identifiers
| Compound | IUPAC Name | CAS Number | Molecular Formula | Canonical SMILES | InChI | InChIKey |
| 3-Methylbenzoic Acid | 3-methylbenzoic acid | 99-04-7 | C₈H₈O₂ | CC1=CC(=CC=C1)C(=O)O[2] | InChI=1S/C8H8O2/c1-6-3-2-4-7(5-6)8(9)10/h2-5H,1H3,(H,9,10)[2] | GPSDUZXPYCFOSQ-UHFFFAOYSA-N[2] |
| Methyl 3-Methylbenzoate | methyl 3-methylbenzoate | 99-36-5 | C₉H₁₀O₂ | CC1=CC(=CC=C1)C(=O)OC[3] | InChI=1S/C9H10O2/c1-7-4-3-5-8(6-7)9(10)11-2/h3-6H,1-2H3[3] | CPXCDEMFNPKOEF-UHFFFAOYSA-N[3] |
| Sodium 3-Methylbenzoate | sodium 3-methylbenzoate | 17264-86-7 | C₈H₇NaO₂ | CC1=CC(=CC=C1)C(=O)[O-].[Na+][4] | InChI=1S/C8H8O2.Na/c1-6-3-2-4-7(5-6)8(9)10;/h2-5H,1H3,(H,9,10);/q;+1/p-1[4] | OFPUMZBIAWMYSM-UHFFFAOYSA-M[4] |
Physicochemical Properties
The physical and chemical properties of 3-methylbenzoate and its derivatives are crucial for their application in various experimental and industrial settings.
Table 2: Quantitative Physicochemical Data
| Property | 3-Methylbenzoic Acid | Methyl 3-Methylbenzoate | Sodium 3-Methylbenzoate |
| Molecular Weight | 136.15 g/mol [2] | 150.17 g/mol [3] | 158.13 g/mol [4] |
| Appearance | White to yellowish crystals or flaky solid[2] | Colorless liquid[3] | Not specified |
| Melting Point | 108-111 °C | - | Not specified |
| Boiling Point | 263 °C | - | 263.8 °C at 760 mmHg[5] |
| Density | 1.054 g/cm³ (20 °C)[1] | - | Not specified |
| Solubility in Water | 1 g/L | - | Very soluble[1] |
| pKa | - | - | - |
| LogP | 2.4[2] | 2.8[3] | - |
| Vapor Pressure | 0.005 mmHg (25 °C)[1] | 0.16 mmHg[3] | 0.00506 mmHg at 25°C[5] |
| Flash Point | 150 °C | - | 120 °C[5] |
| Refractive Index | - | - | Not specified |
Spectroscopic Data
Spectroscopic data is essential for the identification and characterization of these compounds.
Table 3: Spectroscopic Data Summary
| Spectrum | 3-Methylbenzoic Acid | Methyl 3-Methylbenzoate |
| IR Spectrum | Available from NIST[6] | Available from NIST[7] |
| Mass Spectrum (EI) | Available from NIST[6] | Available from NIST[7] |
| ¹H NMR Spectrum | Data available in various databases | Data available in various databases |
| ¹³C NMR Spectrum | Data available in various databases | Data available in various databases |
| UV/Visible Spectrum | Available from NIST[8] | Not readily available |
Experimental Protocols
Synthesis of 2-Nitro-3-Methylbenzoic Acid
This protocol describes the nitration of m-toluic acid, a common reaction for this class of compounds.
Materials:
-
m-Toluic acid powder (average particle size of 150-180 microns)[9]
-
Concentrated nitric acid (94% mass fraction)[9]
Procedure:
-
Place 500 g of concentrated nitric acid into a 1000 mL four-neck glass bottle equipped with a mechanical stirrer.[9]
-
Cool the nitric acid to a temperature between -30 °C and -15 °C.[9]
-
Slowly add the m-toluic acid powder to the cooled nitric acid while maintaining vigorous stirring. For example, add 50g of m-toluic acid powder with an average particle size of 180 microns while keeping the reaction temperature at -15°C.[9]
-
Continue the reaction for a set period, for instance, 10 to 35 minutes, while monitoring the reaction progress.[9]
-
Upon completion, water is added to the nitration reaction liquid.[9]
-
The resulting precipitate, 2-nitro-3-methylbenzoic acid, is collected by filtration.[9]
Expected Outcome: This process can yield a high conversion rate of m-toluic acid (over 99%) with high selectivity for the target product, 2-nitro-3-methylbenzoic acid (around 75-80%).[9]
Synthesis of Methyl 3-nitrobenzoate
This procedure details the nitration of methyl benzoate.
Materials:
Procedure:
-
In a 100 cm³ conical flask, cool 9 cm³ of concentrated sulfuric acid to below 10 °C in an ice bath.[10]
-
Slowly add 4 cm³ of methyl benzoate to the cooled sulfuric acid while swirling the flask.[10]
-
In a separate conical flask, prepare a nitrating mixture by slowly adding 3 cm³ of concentrated sulfuric acid to 3 cm³ of concentrated nitric acid, keeping the mixture cool in an ice bath.[10]
-
Add the nitrating mixture dropwise to the methyl benzoate solution while swirling and maintaining the temperature below 10 °C.[10]
-
After the addition is complete, allow the reaction mixture to stand at room temperature for about 15 minutes.[11]
-
Pour the reaction mixture onto crushed ice in a beaker to precipitate the product.[10]
-
Collect the solid methyl 3-nitrobenzoate by suction filtration and wash with cold water.[10]
Signaling Pathways and Biological Activity
While information on direct signaling pathways involving 3-methylbenzoate in mammalian systems is limited, its metabolism in microorganisms and the biosynthesis of its ester in plants provide valuable insights into relevant biochemical pathways.
Anaerobic Degradation of 3-Methylbenzoate in Azoarcus sp. CIB
Azoarcus sp. CIB is a model organism for studying the anaerobic degradation of aromatic compounds. 3-Methylbenzoate is degraded via a specific peripheral pathway that converts it to 3-methylbenzoyl-CoA, which then enters a central degradation pathway.[12]
Caption: Anaerobic degradation pathway of 3-methylbenzoate in Azoarcus sp. CIB.
Biosynthesis of Methyl Benzoate in Hedychium coronarium
Methyl benzoate is a major floral scent compound in many plants, including the white ginger lily (Hedychium coronarium). Its biosynthesis starts from benzoic acid and involves a key methylation step.[13]
Caption: Biosynthesis pathway of methyl benzoate in Hedychium coronarium.
Antifungal Activity
Derivatives of 3-methylbenzoate have shown promising antifungal activity. Specifically, methyl 3-methyl-4-nitrobenzoate and pentyl 3-methyl-4-nitrobenzoate exhibited significant activity against Candida guilliermondii.[14] Modeling studies suggest that these compounds may interact with thymidylate kinase (TMPK), a potential molecular target for antifungal agents.[14]
Conclusion
This technical guide has summarized the key chemical properties, structural information, and relevant experimental protocols for 3-methylbenzoate and its important derivatives. The provided data tables offer a quick reference for quantitative information, while the detailed protocols serve as a starting point for synthetic applications. The visualization of the microbial degradation and plant biosynthesis pathways provides a broader context for the biological relevance of these compounds. This information is intended to support the research and development efforts of scientists and professionals in related fields.
References
- 1. 3-Methylbenzoic acid(99-04-7)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 2. 3-Methylbenzoic acid | C8H8O2 | CID 7418 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Benzoic acid, 3-methyl-, methyl ester | C9H10O2 | CID 7435 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Sodium 3-methylbenzoate | C8H7NaO2 | CID 23680688 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Cas 17264-86-7,sodium 3-methylbenzoate | lookchem [lookchem.com]
- 6. Benzoic acid, 3-methyl- [webbook.nist.gov]
- 7. Benzoic acid, 3-methyl-, methyl ester [webbook.nist.gov]
- 8. Benzoic acid, 3-methyl- [webbook.nist.gov]
- 9. A kind of synthetic method of 2-nitro-3-methylbenzoic acid - Eureka | Patsnap [eureka.patsnap.com]
- 10. issr.edu.kh [issr.edu.kh]
- 11. amherst.edu [amherst.edu]
- 12. researchgate.net [researchgate.net]
- 13. Frontiers | Coordinated and High-Level Expression of Biosynthetic Pathway Genes Is Responsible for the Production of a Major Floral Scent Compound Methyl Benzoate in Hedychium coronarium [frontiersin.org]
- 14. researchgate.net [researchgate.net]
